molecular formula C17H16N2O5 B12578395 2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid CAS No. 192068-03-4

2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid

Cat. No.: B12578395
CAS No.: 192068-03-4
M. Wt: 328.32 g/mol
InChI Key: LZKPZVGWZPVUDZ-UHFFFAOYSA-N
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Description

2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzoic acid core, substituted with a carboxymethyl and phenylamino group, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid can be achieved through the Ullmann reaction under microwave irradiation. This method involves the reaction of 2-chlorobenzoic acid with N-phenylglycine in the presence of potassium carbonate as a hydrochloric acid acceptor and copper(I) chloride as a catalyst. The reaction is carried out in n-butanol containing less than 20% water .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the Ullmann reaction under microwave irradiation provides a scalable and efficient approach. The use of microwave irradiation significantly reduces reaction times and improves yields, making it a promising method for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and halogens for halogenation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylamino)benzoic acid: Shares a similar benzoic acid core but lacks the carboxymethyl group.

    2-[(Carboxymethyl)(phenyl)amino]benzoic acid: Similar structure but without the acetamido group.

Uniqueness

2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both carboxymethyl and acetamido groups enhances its versatility in synthetic applications and potential therapeutic uses .

Properties

CAS No.

192068-03-4

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

2-[[2-[N-(carboxymethyl)anilino]acetyl]amino]benzoic acid

InChI

InChI=1S/C17H16N2O5/c20-15(18-14-9-5-4-8-13(14)17(23)24)10-19(11-16(21)22)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,20)(H,21,22)(H,23,24)

InChI Key

LZKPZVGWZPVUDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)O)CC(=O)O

Origin of Product

United States

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